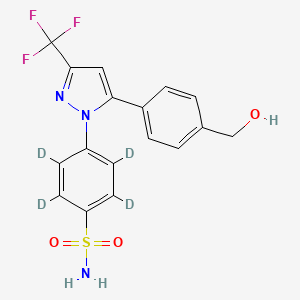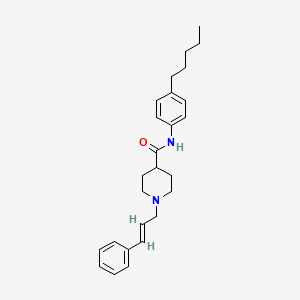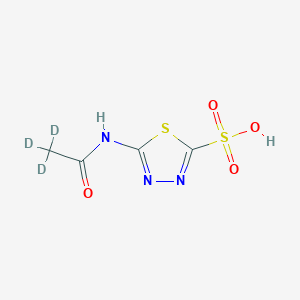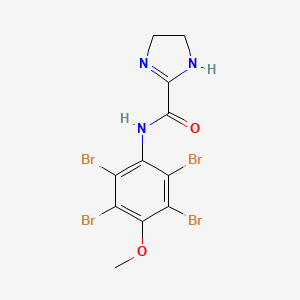
Estrogen receptor antagonist 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estrogen receptor antagonist 5 is a compound that inhibits the activity of estrogen receptors. Estrogen receptors are proteins that are activated by the hormone estrogen and play a crucial role in various physiological processes, including the regulation of gene expression, cell growth, and differentiation. Estrogen receptor antagonists are used in the treatment of diseases such as breast cancer, where they block the effects of estrogen on tumor growth.
Preparation Methods
The synthesis of estrogen receptor antagonist 5 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using batch or continuous flow processes, with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Estrogen receptor antagonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Estrogen receptor antagonist 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of estrogen receptors and their interactions with other molecules.
Biology: Employed in research on hormone signaling pathways and their role in cellular processes.
Medicine: Utilized in the development of new therapies for hormone-dependent cancers, such as breast cancer.
Industry: Applied in the production of pharmaceuticals and other products that target estrogen receptors.
Mechanism of Action
The mechanism of action of estrogen receptor antagonist 5 involves binding to the estrogen receptor and preventing the activation of estrogen-responsive genes. This inhibition occurs through the blockade of the receptor’s ligand-binding domain, which prevents estrogen from binding and activating the receptor. The molecular targets and pathways involved include the estrogen receptor itself and downstream signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
Estrogen receptor antagonist 5 can be compared with other similar compounds, such as:
Fulvestrant: A selective estrogen receptor degrader that binds to and degrades the estrogen receptor.
Tamoxifen: A selective estrogen receptor modulator that acts as an antagonist in breast tissue but can have agonist effects in other tissues.
Elacestrant: Another selective estrogen receptor degrader with similar mechanisms of action but different pharmacokinetic properties. The uniqueness of this compound lies in its specific binding affinity, degradation profile, and potential therapeutic benefits in various models of estrogen receptor-positive cancers.
Properties
Molecular Formula |
C25H31F3N2O3 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(1S,3S)-2-(2,2-difluoro-3-hydroxypropyl)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C25H31F3N2O3/c1-17-10-20-11-21(32)4-7-23(20)24(30(17)15-25(27,28)16-31)19-2-5-22(6-3-19)33-9-8-29-13-18(12-26)14-29/h2-7,11,17-18,24,31-32H,8-10,12-16H2,1H3/t17-,24-/m0/s1 |
InChI Key |
JMKZMWGLYQTHCM-XDHUDOTRSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C=CC(=C2)O)[C@@H](N1CC(CO)(F)F)C3=CC=C(C=C3)OCCN4CC(C4)CF |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)O)C(N1CC(CO)(F)F)C3=CC=C(C=C3)OCCN4CC(C4)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


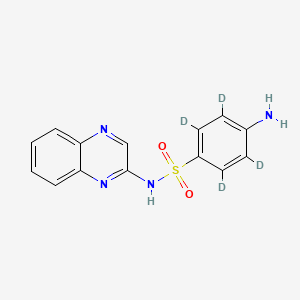

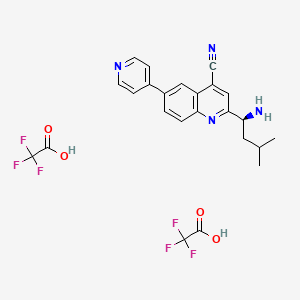
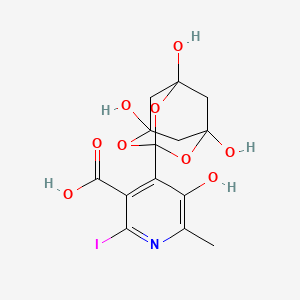
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
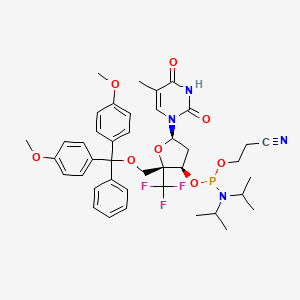
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)

